Centrinone

Beschreibung

Eigenschaften

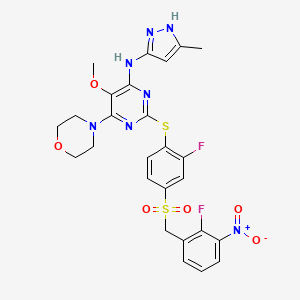

IUPAC Name |

2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-morpholin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F2N7O6S2/c1-15-12-21(33-32-15)29-24-23(40-2)25(34-8-10-41-11-9-34)31-26(30-24)42-20-7-6-17(13-18(20)27)43(38,39)14-16-4-3-5-19(22(16)28)35(36)37/h3-7,12-13H,8-11,14H2,1-2H3,(H2,29,30,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJSKDRCUMVWKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCOCC5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F2N7O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Effect of Centrinone on Centrosome Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of centrinone, a potent and selective inhibitor of Polo-like kinase 4 (PLK4), on centrosome biogenesis. This compound serves as a critical tool for studying the consequences of centrosome depletion and has potential applications in oncology drug development. This document provides a comprehensive overview of its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and a visual representation of the key signaling pathways involved.

Introduction to this compound and Centrosome Biogenesis

Centrosomes are the primary microtubule-organizing centers in animal cells, playing a crucial role in cell division, polarity, and cilia formation.[1][2] The duplication of centrosomes is a tightly regulated process that occurs once per cell cycle to ensure the formation of a bipolar spindle and faithful chromosome segregation. The master regulator of centriole duplication is the serine/threonine kinase PLK4.[3]

This compound is a highly selective and reversible inhibitor of PLK4.[4][5] By targeting PLK4, this compound effectively blocks centriole duplication, leading to a gradual depletion of centrosomes from proliferating cells. This property makes this compound an invaluable chemical tool to investigate the cellular functions of centrosomes and the consequences of their loss.

Mechanism of Action

This compound inhibits the kinase activity of PLK4, preventing the phosphorylation of its downstream substrates, which are essential for the initiation of procentriole formation.[3] The core pathway of centriole duplication involves the recruitment of a complex containing STIL (SCL/TAL1 interrupting locus) and SAS-6 (spindle assembly abnormal 6 protein) to the mother centriole, a process initiated by PLK4.[6][7] PLK4 phosphorylates STIL, which then promotes the recruitment of SAS-6, a key component for the formation of the cartwheel structure that templates the new centriole.[6][8] this compound's inhibition of PLK4 disrupts this cascade at its inception.

Quantitative Data

The following tables summarize the key quantitative data regarding this compound's activity and effects.

Table 1: Inhibitor Potency and Selectivity

| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity vs. Aurora A/B | Reference |

| This compound (LCR-263) | PLK4 | 0.16 | 2.71 | >1000-fold | [4][9][10] |

| This compound | PLK4 (G95L mutant) | 68.57 | - | - | [4] |

| This compound | Aurora A | 171 | - | - | [4] |

| This compound | Aurora B | 436.76 | - | - | [4] |

| This compound-B (LCR-323) | PLK4 | 0.6 | - | >1000-fold |

Table 2: Cellular IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |

| BT-474 | Breast Cancer | 10.52 | 5 days incubation, MTT assay | [4] |

| MCF7 | Breast Cancer | 2.27 | 5 days incubation, MTT assay | [4] |

| MDA-MB-231 | Breast Cancer | 8.69 | 5 days incubation, MTT assay | [4] |

Table 3: Dose-Dependent Effects of this compound on Centrosome Number

| Cell Line | This compound-B Concentration (nM) | Observation | Reference |

| RPE-1 | 200 | Accumulation of supernumerary centrosomes in ~50% of cells | [1][2][11] |

| RPE-1 | 500 | Cells contain a single or no centrosome | [1][2][11] |

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound are provided below.

Immunofluorescence Staining for Centrosomes

This protocol is for visualizing and quantifying centrosomes in cultured cells.

-

Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture overnight at 37°C.

-

This compound Treatment: Treat cells with the desired concentration of this compound for the appropriate duration to achieve centrosome depletion (typically 4-7 days for complete loss).

-

Fixation: Aspirate the culture medium and wash the cells briefly with 1X PBS. Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS) for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against centrosomal markers (e.g., anti-γ-tubulin, anti-pericentrin, or anti-CEP135) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.

-

Mounting and Imaging: Wash the cells a final time with PBS and mount the coverslips on microscope slides with an anti-fade mounting medium. Image the cells using a fluorescence or confocal microscope.

Western Blotting for Cell Cycle and Signaling Proteins

This protocol is for analyzing protein expression levels following this compound treatment.

-

Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12][13][14][15]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the BCA assay.[14]

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., PLK4, p53, p21, Cyclin A2, Cyclin B1) diluted in blocking buffer overnight at 4°C with gentle agitation.[16][17]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of cells treated with this compound.

-

Cell Harvesting: Following this compound treatment, harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Wash the cells with cold PBS and fix them in ice-cold 70-80% ethanol while vortexing gently. Incubate the cells on ice for at least 30 minutes or store them at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.[18][19][20]

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its study.

This compound's Inhibition of Centriole Duplication

References

- 1. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]

- 2. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of the Polo-like kinase 4 (PLK4) inhibitor this compound to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The PLK4–STIL–SAS-6 module at the core of centriole duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Binding of STIL to Plk4 activates kinase activity to promote centriole assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. Western blot protocol | Abcam [abcam.com]

- 14. addgene.org [addgene.org]

- 15. bio-rad.com [bio-rad.com]

- 16. Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bdbiosciences.com [bdbiosciences.com]

- 19. Propidium Iodide Staining of Cells for FACS Analysis [bio-protocol.org]

- 20. igbmc.fr [igbmc.fr]

A Technical Guide to Centrinone-Induced Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Centrinone, a selective inhibitor of Polo-like kinase 4 (PLK4), and its mechanism of inducing cell cycle arrest. It details the molecular pathways affected, quantitative effects on cell populations, and comprehensive protocols for relevant experimental assays.

Core Mechanism of Action: PLK4 Inhibition and Centriole Depletion

This compound is a potent and reversible small molecule inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication in vertebrate cells.[1][2][3] PLK4's kinase activity is essential for initiating the formation of a new procentriole adjacent to the mother centriole during the G1-S phase transition of the cell cycle.[4][5] The kinase is recruited to the centrosome by Cep192 and Cep152, where it phosphorylates its substrate STIL, leading to the recruitment of SAS-6 and the assembly of the cartwheel structure, a crucial step for procentriole formation.[5]

This compound selectively binds to PLK4, inhibiting its catalytic activity.[1][6] This direct inhibition blocks the downstream phosphorylation events necessary for centriole assembly.[7] Consequently, cells treated with this compound fail to form new centrioles. With each subsequent cell division, the existing centrioles are distributed between the daughter cells, leading to a progressive reduction in centriole and centrosome numbers until a significant portion of the cell population becomes acentrosomal.[3][8]

The loss of centrosomes triggers a cell cycle arrest. In normal, non-transformed cells, this arrest typically occurs in the G1 phase and is dependent on the p53 tumor suppressor protein.[2][3][6] Centrosome loss leads to the stabilization and activation of p53, which in turn induces the expression of the cyclin-dependent kinase inhibitor p21, resulting in a stable G1 arrest that can lead to a senescence-like state.[8][9][10] In contrast, many cancer cell lines, particularly those with mutated p53, can bypass this checkpoint and continue to proliferate without centrosomes.[8] However, in some cancer contexts, such as acute myeloid leukemia (AML) and Ewing's sarcoma, this compound treatment has been shown to induce a G2/M phase arrest and apoptosis.[11][12][13]

Quantitative Data on this compound and this compound-B

This compound and its analog, this compound-B, are highly selective for PLK4. Their potency and selectivity are summarized below.

Table 1: Inhibitor Potency and Selectivity

| Compound | Target | Ki (nM) | Selectivity over Aurora A / Aurora B |

| This compound | PLK4 | 0.16 | >1000-fold[3][6] |

| This compound-B | PLK4 | 0.59 - 0.6 | >1000-fold to >2000-fold[14][15][16] |

| Aurora A | 1239 | ||

| Aurora B | 5597.14 |

Table 2: Effect of this compound on Cell Cycle Distribution in AML Cell Lines

Data summarizes the percentage of cells in each phase of the cell cycle after 48 hours of treatment with this compound.

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| MOLM-13 | Control (0 nM) | 53.1 | 29.5 | 17.4 |

| 100 nM this compound | 39.2 | 21.3 | 39.5 | |

| 200 nM this compound | 28.7 | 15.8 | 55.5 | |

| OCI-AML3 | Control (0 nM) | 60.2 | 25.1 | 14.7 |

| 100 nM this compound | 45.3 | 18.9 | 35.8 | |

| 200 nM this compound | 33.6 | 12.5 | 53.9 | |

| KG-1 | Control (0 nM) | 65.4 | 22.3 | 12.3 |

| 100 nM this compound | 50.1 | 16.7 | 33.2 | |

| 200 nM this compound | 38.9 | 10.4 | 50.7 | |

| Source: Adapted from data presented in Mu et al., 2022.[12] |

Table 3: Effect of this compound on Cell Cycle Protein Expression

Summary of changes in protein levels following this compound treatment.

| Cell Type | Treatment | Protein | Effect | Mechanism of Arrest |

| RPE-1 (normal) | This compound | p53 | Increased | p53-dependent G1 Arrest[9] |

| p21 | Increased | |||

| AML cells | This compound | Cyclin A2 | Decreased | G2/M Arrest[12] |

| Cyclin B1 | Decreased | |||

| CDK1 | Decreased |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical cascade of events following this compound treatment.

Detailed Experimental Protocols

This protocol is used to determine the inhibitory constant (Ki) of compounds like this compound against PLK4.

Materials:

-

Purified 6xHis-tagged human PLK4 kinase domain.[1]

-

Assay Buffer: 20 mM Tris pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT.[1]

-

2X Reaction Buffer: 50 mM HEPES pH 8.5, 20 mM MgCl2, 1 mM DTT, 0.2 mg/mL BSA, 16 µM ATP.[14]

-

PLK4 Substrate: 200 µM A-A11 peptide (TPSDSLIYDDGLS).[14]

-

This compound (or other inhibitor) stock solution in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega).

-

White, opaque 384-well assay plates.

-

Plate reader capable of measuring luminescence.

Procedure:

-

Enzyme Preparation: Dilute the purified PLK4 kinase domain in Assay Buffer to a working concentration that results in a final reaction concentration of 2.5-10 nM.[1][14]

-

Inhibitor Dilution: Prepare a serial dilution of this compound in DMSO. Then, dilute these into the 2X Reaction Buffer.

-

Reaction Setup: In a 384-well plate, combine equal volumes of:

-

The diluted PLK4 enzyme.

-

The 2X Reaction Buffer containing the substrate and serially diluted this compound (or DMSO for control).

-

-

Incubation: Mix gently and incubate the reaction at 25°C for 4-16 hours.[1][14]

-

Detection: Add ADP-Glo™ reagent according to the manufacturer's instructions. This involves two steps: first, adding the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Plot the luminescence against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50. The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation.[14]

This protocol details the steps to analyze the cell cycle distribution of a cell population after this compound treatment.[12]

Materials:

-

Adherent or suspension cells.

-

This compound stock solution (in DMSO).

-

Phosphate-Buffered Saline (PBS).

-

70% Ethanol (ice-cold).

-

Propidium Iodide (PI)/RNase Staining Buffer (e.g., from BD Biosciences or prepared in-house: 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

-

Flow cytometer.

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they remain in logarithmic growth phase throughout the experiment. Allow cells to attach (if adherent).

-

Treat cells with the desired concentrations of this compound (e.g., 100 nM, 200 nM) and a vehicle control (DMSO) for the desired time period (e.g., 48 hours).[12]

-

Cell Harvest:

-

Suspension cells: Transfer the cell suspension to a centrifuge tube.

-

Adherent cells: Wash with PBS, then detach using trypsin-EDTA. Neutralize trypsin with complete medium and transfer to a centrifuge tube.

-

-

Fixation:

-

Centrifuge the cells (e.g., 300 x g for 5 minutes) and discard the supernatant.

-

Wash the cell pellet once with cold PBS.

-

Resuspend the pellet in a small volume of PBS, then add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.

-

-

Staining:

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, exciting the PI with a 488 nm or 561 nm laser and collecting the emission signal (typically around 617 nm).

-

Collect data for at least 10,000 events per sample. Use a linear scale for the DNA content histogram.

-

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

This protocol is for detecting changes in the expression levels of key cell cycle regulatory proteins like p53, p21, Cyclin B1, and CDK1.[9][12]

Materials:

-

Cell lysates from this compound-treated and control cells.

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin B1, anti-CDK1, anti-GAPDH or anti-α-tubulin for loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors. Scrape adherent cells and collect the lysate.

-

Protein Quantification: Clarify the lysates by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using image analysis software and normalize to the loading control (e.g., GAPDH) to determine relative changes in protein expression.

References

- 1. selleckchem.com [selleckchem.com]

- 2. portlandpress.com [portlandpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | Polo-like Kinase | Tocris Bioscience [tocris.com]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Cell biology. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Excess centrosomes induce p53-dependent senescence without DNA damage in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer effects of the PLK4 inhibitors CFI-400945 and this compound in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. This compound B | Polo-like Kinase | Tocris Bioscience [tocris.com]

- 16. glpbio.com [glpbio.com]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery of Centrinone as a Chemical Probe

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for a Specific PLK4 Probe

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that serves as the master regulator of centriole duplication, a fundamental process for forming the centrosome and ensuring genomic stability.[1] Dysregulation of PLK4 can lead to an abnormal number of centrosomes, a hallmark of many human cancers, making it a compelling therapeutic target.[1][2] To dissect the intricate roles of PLK4 in cell biology and explore its therapeutic potential, the development of a highly specific and potent chemical probe was paramount. Centrinone was discovered to fill this critical gap, providing a tool to reversibly control PLK4 activity and, consequently, centrosome number.[3]

Discovery and Mechanism of Action

From Pan-Kinase Inhibitor to a Highly Selective Probe

The discovery of this compound stemmed from a strategic chemical optimization of VX-680, a known pan-Aurora kinase inhibitor that also exhibited some activity against PLK4.[3] Through extensive synthesis and characterization of hundreds of analogs, researchers identified a novel benzyl sulfone moiety that, when incorporated, dramatically increased selectivity and cellular activity for PLK4.[3] This effort led to the development of this compound (LCR-263) and a closely related analog, this compound-B (LCR-323).[3]

Mechanism of Action: Reversible Inhibition of Centriole Assembly

This compound is a potent, reversible, and ATP-competitive inhibitor of PLK4.[4][5] Its primary mechanism of action is the direct inhibition of PLK4's kinase activity, which is essential for initiating the formation of a new procentriole on the wall of the mother centriole during the G1/S phase of the cell cycle.[6]

Key molecular consequences of PLK4 inhibition by this compound include:

-

Prevention of Centriole Duplication: By blocking PLK4, this compound prevents the phosphorylation of key downstream substrates like STIL, halting the recruitment of SAS6 and thereby blocking the assembly of the procentriole cartwheel structure.[6]

-

Progressive Centrosome Depletion: With each cell division in the presence of this compound, cells fail to form new centrioles. This results in a progressive dilution and eventual loss of centrosomes from the cell population.[5]

-

p53-Dependent G1 Arrest: In normal, non-transformed cells, the loss of centrosomes triggers a robust, p53-dependent cell cycle arrest in the G1 phase.[5][6] This arrest is a key cellular response to the absence of this critical organelle.

Interestingly, inhibiting PLK4 activity with this compound also leads to the accumulation of PLK4 protein. This is because PLK4's own degradation is mediated by its autophosphorylation; inhibiting this activity stabilizes the protein.[6]

Quantitative Data Presentation

The efficacy and selectivity of this compound and its analog this compound-B have been quantified through various biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibition Data

| Compound | Target Kinase | Metric | Value (nM) | Selectivity vs. PLK4 |

| This compound | PLK4 | K_i_ | 0.16 [3][7] | - |

| PLK4 | IC_50_ | 2.71 [8][9] | - | |

| Aurora A | K_i_ | 171[5] | >1000-fold[3][5] | |

| Aurora B | K_i_ | 436.76[5] | >1000-fold[3][5] | |

| This compound-B | PLK4 | K_i_ | 0.6 [3][4] | - |

Note: The IC_50_ of this compound for PLK4 has been reported to be ~330 nM under conditions mimicking cellular ATP concentrations (1 mM), highlighting the importance of assay conditions.[10]

Table 2: Characterized Cellular Effects of this compound

| Cell Line | Compound | Concentration (nM) | Observed Effect |

| RPE-1 (human retinal pigmented epithelium) | This compound-B | 50 - 125 | Minor centrosome abnormalities, robust growth arrest.[11] |

| RPE-1 | This compound-B | 150 - 200 | Centrosome amplification (supernumerary centrosomes).[11][12] |

| RPE-1 | This compound-B | 500 | Centrosome loss.[11][12] |

| HeLa (human cervical cancer) | This compound | 125 | Progressive centrosome depletion.[13] |

| Ewing's Sarcoma Cells | This compound | 500 - 3000 | Induction of apoptosis and cell cycle arrest.[4] |

| Acute Myeloid Leukemia (AML) Cells | This compound | 100 - 200 | G2/M cell cycle arrest, apoptosis, inhibition of colony formation.[14] |

Signaling Pathways and Experimental Workflows

PLK4 Signaling in Centriole Duplication

PLK4 acts at the apex of the centriole duplication pathway. It is recruited to the mother centriole and, once activated, phosphorylates STIL, initiating the assembly of a new procentriole. This compound directly intercepts this process by inhibiting PLK4's catalytic activity.

Experimental Workflow for Validating this compound

The validation of this compound as a specific PLK4 inhibitor involved a multi-step workflow, progressing from biochemical assays to complex cellular phenotype analysis.

Dose-Dependent Effects of this compound

A critical finding was that the cellular outcome of this compound treatment is highly dependent on its concentration. Partial inhibition leads to centrosome amplification, whereas complete inhibition leads to centrosome loss. Both outcomes, however, converge on a p53-dependent cell cycle arrest in normal cells.[11][12]

Detailed Experimental Protocols

In Vitro Kinase Assay (for IC_50_/K_i_ Determination)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified PLK4.

-

Reagents & Materials:

-

Purified, 6xHis-tagged human PLK4 kinase domain.[13]

-

Kinase Buffer (e.g., 50 mM HEPES pH 8.0, 20 mM MgCl_2_, 1 mM DTT, 0.2 mg/mL BSA).[7][13]

-

ATP solution (e.g., 16 µM).[13]

-

Kinase substrate (e.g., 200 µM A-A11 peptide).[13]

-

This compound, serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega) for detection.[13]

-

384-well plates.

-

-

Procedure:

-

Prepare a reaction mixture containing the PLK4 enzyme (2.5-10 nM final concentration), substrate, and kinase buffer.[7][13]

-

Add serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.[13]

-

Initiate the kinase reaction by adding the ATP solution to the reaction mixture and dispensing it into the wells.[15]

-

Incubate the plate at 25°C for 4-16 hours.[13]

-

Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, following the manufacturer's protocol. This involves a 40-minute incubation.[15]

-

Add the Kinase Detection Reagent and incubate for 30 minutes to convert ADP to a luminescent signal.[15]

-

Measure luminescence using a plate reader.

-

Calculate IC_50_ values by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

-

Centrosome Number Quantification (Immunofluorescence)

This method visualizes and counts centrosomes within cells following this compound treatment.

-

Reagents & Materials:

-

Cells cultured on glass coverslips.

-

This compound solution.

-

Fixative: Ice-cold methanol or 4% paraformaldehyde (PFA).

-

Permeabilization Buffer: PBS with 0.1% Triton X-100 (for PFA fixation).

-

Blocking Buffer: PBS with 1% BSA or 1% serum.[16]

-

Primary Antibodies: Rabbit anti-CEP135 or mouse anti-γ-tubulin (to mark centrosomes).

-

Secondary Antibodies: Alexa Fluor-conjugated anti-rabbit or anti-mouse antibodies.

-

Nuclear Stain: DAPI.

-

Mounting medium.

-

-

Procedure:

-

Seed cells on coverslips and treat with the desired concentration of this compound (e.g., 200 nM or 500 nM) for the desired duration (e.g., 3-4 days).[11]

-

Wash cells with PBS and fix with ice-cold methanol for 10 minutes or 4% PFA for 15 minutes at room temperature.

-

If using PFA, permeabilize cells with PBS-Triton for 10 minutes.

-

Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.[16]

-

Incubate with primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[16]

-

Wash the coverslips three times with PBS containing 0.05% Tween-20 (PBS-T).[16]

-

Incubate with the corresponding fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.[16]

-

Wash three times with PBS-T.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Mount coverslips onto glass slides.

-

Acquire Z-stack images using a high-resolution fluorescence microscope.

-

Quantify the number of centrosome foci per cell manually or using image analysis software like ImageJ/Fiji.[17]

-

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.

-

Reagents & Materials:

-

Procedure:

-

Harvest cells by trypsinization and wash once with PBS.

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing the cell suspension gently, add 1-5 mL of ice-cold 70% ethanol dropwise to fix the cells.[20]

-

Incubate cells for at least 1 hour on ice or store at -20°C.[21]

-

Centrifuge the fixed cells at a higher speed (e.g., 500 x g) to pellet, and carefully decant the ethanol.

-

Wash the cells twice with PBS.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.[22]

-

Incubate for at least 30 minutes at room temperature, protected from light.[20]

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

-

Use analysis software (e.g., FlowJo) to gate on single cells and model the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.

-

Conclusion

The discovery of this compound marked a significant advancement in cell biology, providing the first highly selective and reversible chemical probe for PLK4. Its development has enabled researchers to precisely investigate the consequences of centrosome loss and amplification, uncovering fundamental differences in the cell cycle control mechanisms between normal and cancerous cells.[3] As a well-characterized tool with defined quantitative parameters and established experimental protocols, this compound remains indispensable for studying centrosome biology, genomic instability, and the development of novel anti-cancer strategies targeting PLK4.

References

- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer effects of the PLK4 inhibitors CFI-400945 and this compound in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Use of the Polo-like kinase 4 (PLK4) inhibitor this compound to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Frontiers | Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]

- 15. promega.jp [promega.jp]

- 16. Multicolor Immunofluorescence Staining Protocol: Novus Biologicals [novusbio.com]

- 17. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. medicine.uams.edu [medicine.uams.edu]

- 21. vet.cornell.edu [vet.cornell.edu]

- 22. cancer.wisc.edu [cancer.wisc.edu]

Investigating PLK4 Function: A Technical Guide to Using Centrinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Polo-like kinase 4 (PLK4), its critical role in cellular processes, and the application of Centrinone, a potent and selective inhibitor, to investigate its function. This document details the molecular mechanisms, cellular consequences of PLK4 inhibition, and provides comprehensive experimental protocols for researchers in cell biology and oncology.

Introduction to PLK4

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication, a fundamental process for forming the centrosome, the primary microtubule-organizing center in animal cells.[1][2] Accurate regulation of PLK4 is paramount for maintaining genomic stability; its dysregulation, often overexpression in various cancers, can lead to centrosome amplification, chromosomal instability, and tumorigenesis.[1][3][4] This makes PLK4 a compelling target for cancer therapy and a subject of intense research.[3][5]

This compound is a highly selective and reversible small molecule inhibitor of PLK4, which has become an invaluable tool for dissecting the kinase's function.[6][7] By acutely inhibiting PLK4 activity, this compound allows for the precise study of the downstream consequences, from centriole biogenesis to broader cellular signaling networks.[7][8]

PLK4 Function and Regulation

PLK4's primary role is to initiate the formation of a new procentriole on the surface of a parent centriole during the G1/S phase of the cell cycle.[7][9] Its activity and protein levels are tightly controlled to ensure that centrioles duplicate only once per cell cycle.[10][11]

Key regulatory mechanisms include:

-

Recruitment and Activation: In early G1, PLK4 is recruited to centrioles by proteins like Cep152 and Cep192.[7][12] Its kinase activity is stimulated by binding to its substrate, STIL.[7][10]

-

Downstream Phosphorylation: Activated PLK4 phosphorylates STIL, which in turn promotes the recruitment of SAS-6, a critical component for assembling the cartwheel structure of the new procentriole.[9][11]

-

Autoregulation and Degradation: PLK4 controls its own stability through trans-autophosphorylation.[11][13] This autophosphorylation creates a phosphodegron motif that is recognized by the SCF/β-TrCP E3 ubiquitin ligase complex, targeting PLK4 for proteasomal degradation.[10][12] This self-destruction mechanism prevents the accumulation of active PLK4 and subsequent centrosome overduplication.[10]

This compound: A Potent Tool for PLK4 Investigation

This compound is a cell-permeable compound optimized for high-affinity and selective inhibition of PLK4.[6][7] It binds to the ATP-binding pocket of the PLK4 kinase domain, effectively blocking its enzymatic activity.[4]

Mechanism and Cellular Impact

Inhibition of PLK4 by this compound blocks the initial steps of centriole duplication. This has several key cellular consequences:

-

Centrosome Depletion: Prolonged treatment with this compound leads to a progressive loss of centrioles and centrosomes as cells divide, eventually resulting in acentrosomal cells.[6][14]

-

Cell Cycle Arrest: In normal, p53-proficient cells, the loss of centrosomes triggers a p53-dependent G1 arrest, leading to a state resembling cellular senescence.[6][7] In some cancer cells, this compound can induce a G2/M phase arrest and apoptosis.[15][16]

-

PLK4 Protein Accumulation: Because this compound inhibits PLK4's kinase activity, it prevents the autophosphorylation required for degradation. This leads to the paradoxical accumulation of inactive PLK4 protein, which can be observed via western blot.[7][10]

The signaling pathway for PLK4-mediated centriole duplication and its inhibition by this compound is visualized below.

Caption: PLK4 signaling pathway in centriole duplication and its inhibition by this compound.

Data Presentation: Quantitative Effects of this compound

The following tables summarize key quantitative data regarding this compound's activity and cellular effects.

Table 1: Inhibitor Specificity and Potency

| Compound | Target Kinase | Ki (nM) | IC50 (nM) | Selectivity vs. Aurora A/B | Reference(s) |

| This compound | PLK4 | 0.16 | 2.71 | >1000-fold | [6][17][18] |

| This compound-B | PLK4 | - | - | Highly Selective | [18] |

| CFI-400945 | PLK4 | - | 4.85 | Also inhibits Aurora B (70.7 nM) | [18] |

| Alisertib | Aurora A | - | 62.7 (for PLK4) | Primarily Aurora A inhibitor | [18] |

Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) values indicate the potency of the inhibitor.

Table 2: Cellular Effects of this compound in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | Treatment | Effect | Reference(s) |

| OCI-AML3 | This compound (72h) | Dose-dependent inhibition of proliferation | [15] |

| OCI-AML3 | This compound (72h) | Increased apoptosis (activation of Caspase-3/PARP) | [15][16] |

| OCI-AML3 | This compound (48h) | G2/M phase cell cycle arrest | [15][16][19] |

| OCI-AML3 | This compound (48h) | Decreased expression of Cyclin A2, Cyclin B1, CDK1 | [15][16][19] |

Table 3: Proteomic Changes in U2OS Cells Treated with this compound

| Protein | Treatment | Fold Change | Effect of Inhibition | Reference(s) |

| PLK4 | 300 nM this compound (4h) | 1.8-fold Up | Accumulation due to blocked degradation | [10] |

| NMYC (pSer62) | 300 nM this compound (4h) | 2.1-fold Down | Reduced phosphorylation (direct substrate) | [7][10] |

| PTPN12 | 300 nM this compound (4h) | Down | Reduced phosphorylation (direct substrate) | [7][10] |

Experimental Protocols

The following protocols provide a framework for using this compound to study PLK4 function. Researchers should optimize conditions for their specific cell lines and experimental setups.

General Cell Culture and this compound Treatment

This workflow outlines the basic steps for treating cultured cells with this compound to observe its effects.

Caption: A typical workflow for cell-based experiments involving this compound treatment.

-

Reagents:

-

Cell line of interest (e.g., U2OS, RPE-1, HeLa)

-

Complete culture medium

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C.

-

Seed cells in appropriate culture vessels (e.g., 6-well plates for protein lysates, glass coverslips in 24-well plates for imaging). Allow cells to adhere and grow for 24 hours.

-

On the day of treatment, dilute the this compound stock solution to the desired final concentration (e.g., 100-500 nM) in fresh, pre-warmed culture medium.[20] Prepare a vehicle control with an equivalent concentration of DMSO.

-

Aspirate the old medium from the cells and replace it with the this compound-containing medium or the DMSO control medium.

-

Incubate the cells for the desired time.

-

After incubation, proceed with downstream analysis.

-

In Vitro PLK4 Kinase Assay

This protocol is for measuring the direct inhibitory effect of this compound on PLK4's kinase activity.

-

Reagents:

-

Recombinant active PLK4 protein

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 8.0, 20 mM MgCl₂, 1 mM DTT, 0.2 mg/mL BSA)[21]

-

Substrate (e.g., Histone H1, or a specific peptide substrate)[13]

-

ATP (including radiolabeled γ-³²P-ATP for autoradiography or non-radiolabeled for luminescence-based assays)

-

This compound diluted in reaction buffer

-

ADP-Glo™ Kinase Assay kit (for luminescence) or P81 phosphocellulose paper (for radiolabeling)

-

-

Procedure:

-

Set up kinase reactions in a microplate. Each reaction should contain PLK4 kinase, the substrate, and the kinase reaction buffer.

-

Add this compound at a range of concentrations to the appropriate wells. Include a DMSO vehicle control.

-

Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.[13]

-

Stop the reaction.

-

Quantify kinase activity. For radiolabeled assays, spot the reaction mixture onto P81 paper, wash away unincorporated ATP, and measure incorporated radioactivity using a scintillation counter.[13] For luminescence-based assays like ADP-Glo™, follow the manufacturer's protocol to measure the amount of ADP produced.[21]

-

Plot the kinase activity against the this compound concentration to determine the IC₅₀ value.

-

Western Blotting for PLK4 Accumulation and Pathway Inhibition

This protocol is used to detect changes in protein levels (e.g., PLK4 accumulation) and phosphorylation status of downstream targets.

-

Reagents:

-

Cells treated with this compound or DMSO (from protocol 5.1)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors[22]

-

BCA Protein Assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or 3-5% BSA in TBST)[23]

-

Primary antibodies (e.g., anti-PLK4, anti-phospho-Histone H3, anti-Cyclin B1, anti-GAPDH/α-tubulin as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

-

Procedure:

-

Place the culture dish on ice, wash cells once with ice-cold PBS.[22]

-

Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[22]

-

Incubate on ice for 30 minutes, then centrifuge at >12,000 x g for 15 minutes at 4°C to pellet cell debris.[22]

-

Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.[24]

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[24]

-

Block the membrane for 1 hour at room temperature in blocking buffer.[23]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[23]

-

Wash the membrane 3 times for 5 minutes each with TBST.[23]

-

Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[23]

-

Wash the membrane 3 times for 5 minutes each with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[25]

-

Immunofluorescence for Centrosome Visualization

This protocol allows for the direct visualization and quantification of centrosomes in cells.

-

Reagents:

-

Cells grown on glass coverslips, treated with this compound or DMSO (from protocol 5.1)

-

PBS

-

Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)[26]

-

Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)[27]

-

Blocking solution (e.g., 5% Normal Goat Serum or 1% BSA in PBS)[26]

-

Primary antibodies against centrosome markers (e.g., anti-γ-tubulin, anti-pericentrin, anti-centrin)

-

Fluorophore-conjugated secondary antibodies

-

Nuclear counterstain (e.g., DAPI or Hoechst)[28]

-

Antifade mounting medium

-

-

Procedure:

-

Wash cells briefly with PBS.

-

Fix the cells. If using 4% PFA, incubate for 10 minutes at room temperature. If using cold methanol, incubate for 5 minutes at -20°C.[26]

-

Wash 3 times with PBS.

-

If PFA-fixed, permeabilize cells with Triton X-100 buffer for 10-15 minutes. Wash 3 times with PBS.[26]

-

Block for 1 hour at room temperature in blocking solution.[27]

-

Incubate with primary antibodies (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[29]

-

Wash 3 times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 1 hour at room temperature, protected from light.[29]

-

Wash 3 times with PBS.

-

Counterstain nuclei with DAPI or Hoechst for 5-10 minutes.[28]

-

Wash once with PBS. Mount the coverslip onto a glass slide using antifade mounting medium.

-

Image using a fluorescence or confocal microscope. Quantify the number of centrosomes (visualized as γ-tubulin or pericentrin foci) per cell.

-

The logical framework for confirming that this compound's effects are specifically due to PLK4 inhibition can be established by using a drug-resistant mutant.

Caption: Experimental logic using a resistant mutant to validate this compound's on-target activity.[7][10]

Conclusion

This compound provides a robust and specific method for probing the multifaceted functions of PLK4. Its use has been instrumental in confirming PLK4's role as the master regulator of centriole duplication and in uncovering the p53-dependent surveillance pathway that responds to centrosome loss. For professionals in cancer research and drug development, understanding how to effectively use this compound is key to exploring PLK4-centric signaling pathways and evaluating PLK4 inhibition as a potential therapeutic strategy for a variety of human cancers.[5][30]

References

- 1. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sinobiological.com [sinobiological.com]

- 3. plk4-a-promising-target-for-cancer-therapy - Ask this paper | Bohrium [bohrium.com]

- 4. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

- 8. portlandpress.com [portlandpress.com]

- 9. PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of the Polo-like kinase 4 (PLK4) inhibitor this compound to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Role of Polo-like Kinases Plk1 and Plk4 in the Initiation of Centriole Duplication—Impact on Cancer [mdpi.com]

- 13. Polo-like kinase 4 kinase activity limits centrosome overduplication by autoregulating its own stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An updated view on the centrosome as a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]

- 17. This compound | Polo-like Kinase Inhibitors: R&D Systems [rndsystems.com]

- 18. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]

- 21. selleckchem.com [selleckchem.com]

- 22. origene.com [origene.com]

- 23. bio-rad.com [bio-rad.com]

- 24. docs.abcam.com [docs.abcam.com]

- 25. addgene.org [addgene.org]

- 26. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 27. ptglab.com [ptglab.com]

- 28. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 29. scbt.com [scbt.com]

- 30. Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for Inducing Centrosome Loss with Centrinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centrinone is a potent, selective, and reversible small molecule inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is the master regulatory kinase responsible for initiating centriole duplication in animal cells.[2][3] By inhibiting PLK4, this compound effectively blocks the formation of new centrioles, leading to the gradual depletion of both centrioles and centrosomes as cells divide.[4] This unique property makes this compound an invaluable tool for studying the consequences of centrosome loss, a condition implicated in both developmental processes and diseases like cancer.[4][5]

These application notes provide a comprehensive guide to using this compound for inducing centrosome loss, including its mechanism of action, detailed experimental protocols, and expected cellular outcomes.

Mechanism of Action

PLK4's primary role is to phosphorylate its substrate STIL, which is a critical step for the recruitment of SAS6 and other essential proteins to the site of new procentriole formation on the mother centriole.[3] this compound binds to the ATP-binding pocket of PLK4, inhibiting its kinase activity.[4] This prevents the phosphorylation of PLK4 targets, thereby halting the centriole duplication cycle.[2]

Because this compound only prevents the formation of new centrioles and does not affect pre-existing ones, centrosomes are lost progressively through cell division.[4] With each division, the existing centrosomes are segregated between the two daughter cells, but no new ones are formed. After several cell cycles, a population of cells largely devoid of centrosomes is generated.[1][4]

Application Notes

-

Cell Type Specificity: The cellular response to this compound-induced centrosome loss is highly dependent on the cell type.

-

Normal (non-transformed) cells: Typically undergo a p53-dependent cell cycle arrest in the G1 phase, which can lead to a senescence-like state.[4][6][7]

-

Cancer cells: Many cancer cell lines can continue to proliferate without centrosomes.[4][6] However, some, like MCF-7 breast cancer cells, are hypersensitive and undergo cell death.[8]

-

-

Reversibility: The effects of this compound are reversible. Removing the inhibitor from the culture medium allows cells to resume centriole duplication and restore their normal centrosome count, a process that can take several days (e.g., up to 10 days).[4]

-

Specificity: this compound is highly selective for PLK4, with over 1000-fold selectivity against Aurora kinases A and B.[1] This is a key advantage over less specific inhibitors like CFI-400945, which can cause off-target effects such as cytokinesis failure due to Aurora B inhibition.[9] The on-target effect of this compound has been validated in cells expressing a drug-resistant PLK4 mutant, which maintain their centrosomes in the presence of the drug.[2][4]

-

Concentration-Dependent Effects: In some cell lines, such as RPE-1, lower concentrations of the related inhibitor this compound B (e.g., 200 nM) can paradoxically lead to the accumulation of supernumerary centrosomes, while higher concentrations (e.g., 500 nM) lead to centrosome loss.[10][11] It is crucial to determine the optimal concentration for the desired effect in the specific cell line being studied.

Quantitative Data Summary

The effective concentration and required treatment duration for this compound can vary significantly between cell lines. The following table summarizes data from published studies.

| Cell Line | Inhibitor | Concentration | Duration | Observed Effect | Citation(s) |

| RPE-1 (hTERT) | This compound B | 500 nM | 3-4 days | Centrosome loss, p53/p21 induction, G1 arrest | [10][11] |

| RPE-1 (hTERT) | This compound B | 200 nM | 3-4 days | Accumulation of supernumerary centrosomes | [10][11] |

| HeLa | This compound | 100-125 nM | Several divisions | Progressive centrosome loss | [4][12] |

| HCT-116 | This compound | <10 µM | Not specified | Centrosome depletion | [4] |

| U2OS | This compound | 300 nM | 4 hours | PLK4 stabilization (due to inhibition of auto-degradation) | [2][13] |

| MCF-7 | This compound | Not specified | 3 days | Blocked proliferation, reduced survival | [8] |

| AML cell lines | This compound | Dose-dependent | 48-72 hours | Proliferation inhibition, G2/M arrest, apoptosis | [14] |

Experimental Protocols

Protocol 1: Inducing Centrosome Loss

This protocol describes a general method for treating cultured cells with this compound to induce centrosome loss.

Materials:

-

This compound (or this compound B)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Cultured cells of interest

-

Complete cell culture medium

-

Standard cell culture equipment (incubator, flasks/plates, etc.)

Procedure:

-

Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM or 100 µM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Cell Seeding: Plate cells at a low to moderate density to allow for several rounds of division during the treatment period.

-

Treatment:

-

The day after seeding, dilute the this compound stock solution directly into the complete culture medium to the desired final concentration (refer to the table above or perform a dose-response curve).

-

Also prepare a vehicle control plate using an equivalent volume of DMSO (e.g., 0.1% v/v).

-

Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

-

-

Incubation:

-

Incubate the cells for a period sufficient to allow for at least 3-5 cell divisions. This typically ranges from 3 to 10 days, depending on the cell line's doubling time.

-

For long-term experiments, replenish the medium containing freshly diluted this compound every 2-4 days.[8]

-

-

Harvesting: After the incubation period, cells can be harvested for downstream analysis, such as immunofluorescence, western blotting, or flow cytometry.

Protocol 2: Verification of Centrosome Loss by Immunofluorescence

This protocol is used to visualize and quantify centrosomes to confirm their depletion following this compound treatment.

Materials:

-

Cells grown on coverslips (from Protocol 1)

-

Phosphate-buffered saline (PBS)

-

Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibodies against centrosome markers (e.g., rabbit anti-Pericentrin, mouse anti-γ-Tubulin, or goat anti-CEP135)

-

Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fixation:

-

Wash cells twice with PBS.

-

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature OR with ice-cold methanol for 10 minutes at -20°C.

-

Wash three times with PBS.

-

-

Permeabilization: If using PFA fixation, incubate cells with Permeabilization Buffer for 10 minutes. Wash three times with PBS. (Methanol fixation also permeabilizes the cells, so this step can be skipped).

-

Blocking: Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute primary antibodies in Blocking Buffer. Add the antibody solution to the coverslips and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash coverslips three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute fluorophore-conjugated secondary antibodies and DAPI in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

-

Final Washes: Wash coverslips three times with PBS for 5 minutes each, protected from light.

-

Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium. Seal the edges with nail polish.

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Acquire images of the DAPI (blue), and centrosome marker (e.g., green/red) channels.

-

Quantify the percentage of cells with 0, 1, 2, or >2 centrosomes (visible as distinct foci) in both the this compound-treated and control populations. A significant increase in the percentage of cells with 0 or 1 centrosome indicates successful depletion.[11]

-

Cellular Consequences of Centrosome Loss

The depletion of centrosomes triggers distinct signaling pathways, particularly in normal cells. The primary response is a G1 cell cycle arrest mediated by the tumor suppressor protein p53.[5][6]

p53-Dependent G1 Arrest: In normal human cells, the loss of centrosomes activates a "centrosome loss sensor" checkpoint.[4] This leads to the activation of p53, though the exact mechanism is still under investigation but is known to be distinct from pathways like DNA damage or stress signaling.[1][6] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which binds to cyclin/CDK complexes and halts cell cycle progression at the G1/S transition.[15] This arrest is often irreversible and can lead to a state resembling cellular senescence.[5][6]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No/Inefficient Centrosome Loss | This compound concentration is too low. | Perform a dose-response experiment to find the optimal concentration for your cell line. |

| Treatment duration is too short. | Ensure cells have undergone at least 3-5 divisions. Increase the incubation time. | |

| Cell line is resistant or has a very slow doubling time. | Confirm the doubling time of your cells. Consider using a higher concentration or alternative method. | |

| High Cell Death (Unexpected) | This compound concentration is too high (toxic). | Lower the concentration. Ensure the final DMSO concentration is non-toxic (<0.5%). |

| The cell line is hypersensitive to centrosome loss (e.g., MCF-7). | This may be the expected phenotype. Confirm with viability assays like clonogenic survival.[8] | |

| Centrosome Amplification Observed | Sub-optimal inhibitor concentration. | In some cell lines, low concentrations of PLK4 inhibitors can cause amplification.[10][11] Increase the this compound concentration to ensure complete inhibition. |

| High Background in Immunofluorescence | Insufficient blocking or washing. | Increase blocking time to 1 hour. Ensure thorough washing between antibody steps. |

| Antibody concentration is too high. | Titrate the primary and secondary antibodies to determine the optimal dilution. |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Use of the Polo-like kinase 4 (PLK4) inhibitor this compound to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The chronic response to centrosome loss-induced cell cycle exit [repository.cam.ac.uk]

- 6. Cell biology. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Exploiting TRIM37-driven centrosome dysfunction to kill breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]

- 11. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound [wahoo.cns.umass.edu]

- 13. portlandpress.com [portlandpress.com]

- 14. Frontiers | Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]

- 15. researchgate.net [researchgate.net]

Application Notes: Preparation and Use of Centrinone Stock Solutions for In Vitro Studies

Introduction

Centrinone is a potent, selective, and reversible inhibitor of Polo-like kinase 4 (PLK4), a master regulatory kinase essential for centriole duplication.[1][2][3] Its high affinity (Ki = 0.16 nM) and selectivity make it a critical tool for investigating the roles of centrioles and centrosomes in various cellular processes.[4] Treatment of vertebrate cells with this compound leads to a progressive depletion of centrioles and centrosomes, which in normal, non-transformed cells, triggers a p53-dependent cell cycle arrest in the G1 phase.[3][4] This unique characteristic allows for the study of cellular functions in the absence of centrosomes and has applications in cancer biology, cell cycle research, and developmental biology.

These application notes provide detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro experiments, ensuring reproducibility and accuracy for researchers, scientists, and drug development professionals.

Mechanism of Action

PLK4 is the primary kinase responsible for initiating the formation of new centrioles during the cell cycle.[5][6] Its activity is tightly regulated to ensure that precisely one new "daughter" centriole forms alongside each "mother" centriole once per cell cycle.[7] this compound directly inhibits the catalytic activity of PLK4.[1] This inhibition prevents the recruitment and phosphorylation of downstream substrates necessary for procentriole assembly, effectively halting centriole duplication.[6] As cells continue to divide, the pre-existing centrioles are distributed among the daughter cells, leading to a gradual depletion until cells become acentrosomal.[3] In normal p53-proficient cells, this loss of centrosomes activates a checkpoint that results in a stable G1 arrest.[3]

Quantitative Data

The following tables summarize key quantitative parameters for this compound, including its physicochemical properties, inhibitory constants, and recommended working concentrations for various in vitro applications.

Table 1: Physicochemical and Pharmacological Properties of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₆H₂₅F₂N₇O₆S₂ | [8] |

| Molecular Weight | 633.65 g/mol | [4] |

| CAS Number | 1798871-30-3 | [4] |

| Appearance | Light yellow to yellow solid | [9] |

| Purity | ≥95-98% | [8] |

| Ki (PLK4) | 0.16 nM | [2][4] |

| Ki (Aurora A) | 171 nM | [4] |

| Ki (Aurora B) | 436.76 nM | [4] |

| Selectivity | >1000-fold for PLK4 over Aurora A/B | [4] |

Table 2: Recommended Working Concentrations of this compound in Cell Culture

| Cell Line | Application | Working Concentration | Incubation Time | Reference |

| HeLa (Human cervical cancer) | Centrosome Depletion | 125 nM | 2 weeks | [10] |

| NIH/3T3 (Mouse embryonic fibroblast) | Centrosome Depletion | 300 nM | >48 hours | [4] |

| HCT-116 (Human colon cancer) | Centrosome Depletion | <10 µM | Not specified | [3] |

| RPE-1 (Human retinal pigment epithelial) | Centrosome Loss / Arrest | 125-500 nM | 3-12 days | [3][11] |

| MOLM-13 (Human AML) | Inhibition of Proliferation (IC₅₀) | 54.26 nM | 72 hours | [12] |

| OCI-AML3 (Human AML) | Inhibition of Proliferation (IC₅₀) | 177.7 nM | 72 hours | [12] |

| KG-1 (Human AML) | Inhibition of Proliferation (IC₅₀) | 189.9 nM | 72 hours | [12] |

| WE-68, SK-ES-1, A673 (Ewing's Sarcoma) | Induction of Cell Death | 0.5 - 3 µM | 48-72 hours | [13] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in DMSO, which is the recommended solvent.

Materials:

-

This compound powder (e.g., 1 mg)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or cryovials

-

Calibrated precision balance

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

Procedure:

-

Calculation: Determine the required volume of DMSO to achieve a 10 mM concentration.

-

Molecular Weight (MW) of this compound = 633.65 g/mol .

-

Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol )).

-

For 1 mg of this compound:

-

Volume (L) = 0.001 g / (0.010 mol/L * 633.65 g/mol ) = 0.0001578 L = 157.8 µL.

-

-

Therefore, add 157.8 µL of DMSO to 1 mg of this compound powder to make a 10 mM stock solution.[4]

-

-

Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical hood.

-

Dissolution:

-

Add the calculated volume of high-quality, anhydrous DMSO to the tube containing the this compound powder.[9]

-

Cap the tube tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. The solution should be clear.

-

If dissolution is difficult, brief sonication in a water bath may be required.[4][9]

-

-

Verification: Ensure no precipitate is visible. If crystals are present, warm the solution briefly to 37°C and vortex again.

Stock Solution Dilution Table (from 1 mg of this compound):

| Target Concentration | Volume of DMSO to Add |

| 1 mM | 1578.2 µL |

| 5 mM | 315.6 µL |

| 10 mM | 157.8 µL |

| 50 mM | 31.6 µL |

Protocol 2: Storage and Handling of this compound Solutions

Proper storage is crucial to maintain the stability and activity of this compound.

-

Powder: Store the solid compound at -20°C for up to 3 years.[4]

-

Stock Solution:

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the primary stock solution into smaller, single-use aliquots (e.g., 5-10 µL) in sterile, amber cryovials.[2]

-

Long-term Storage: Store aliquots at -80°C for up to 2 years .[9]

-

Short-term Storage: For frequent use, aliquots can be stored at -20°C for up to 1 year .[9]

-

-

Handling: When thawing an aliquot for use, bring it to room temperature slowly and centrifuge briefly to collect the solution at the bottom of the tube before opening. Use the aliquot immediately and discard any unused portion.

Protocol 3: General Workflow for In Vitro Cell Treatment

This workflow outlines the steps for diluting the high-concentration stock to a final working concentration in cell culture medium.

Procedure:

-

Calculate Dilution: Determine the volume of stock solution needed. For example, to prepare 10 mL of medium with a final this compound concentration of 100 nM from a 10 mM stock:

-

Use the formula: C₁V₁ = C₂V₂

-

(10,000,000 nM) * V₁ = (100 nM) * (10 mL)

-

V₁ = 1 µL.

-

-

Dilution: Add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed, complete cell culture medium.

-

Best Practice: To ensure accuracy, especially for small volumes, perform a serial dilution. First, dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate solution. Then, add 10 µL of this intermediate solution to 10 mL of final medium.

-

-

Mixing: Immediately vortex or invert the medium gently but thoroughly to ensure homogenous distribution of the compound.

-

Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing this compound.

-

Control: Always include a vehicle control by adding an equivalent volume of DMSO (the solvent) to a separate plate of cells. The final DMSO concentration should typically be kept below 0.1% (v/v) to avoid solvent-induced artifacts.

Protocol 4: Example Application - Cell Viability Assay in AML Cells

This protocol is adapted from a study investigating the effects of this compound on Acute Myeloid Leukemia (AML) cell lines.[12]

Objective: To measure the dose-dependent effect of this compound on the proliferation of MOLM-13, OCI-AML3, and KG-1 cells.

Materials:

-

AML cell lines

-

96-well cell culture plates

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed AML cells into a 96-well plate at a density of 20,000 cells per well in 100 µL of complete medium.[12]

-

Treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0 to 400 nM (e.g., 0, 50, 100, 200, 400 nM). The 0 nM well should contain an equivalent amount of DMSO as the highest this compound concentration.

-

Incubation: Treat the cells with the this compound-containing medium and incubate for 24, 48, 72, or 96 hours at 37°C in a 5% CO₂ incubator.[12]

-

Viability Measurement:

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability at each concentration. Plot the results to generate dose-response curves and calculate IC₅₀ values.

References

- 1. Use of the Polo-like kinase 4 (PLK4) inhibitor this compound to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. PLK4 drives centriole amplification and apical surface area expansion in multiciliated cells | eLife [elifesciences.org]

- 7. Autophosphorylation of Polo-like Kinase 4 and Its Role in Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]

- 12. Frontiers | Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]

- 13. Anticancer effects of the PLK4 inhibitors CFI-400945 and this compound in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Experimental Design for Cell Cycle Analysis with Centrinone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centrinone is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2] Its high affinity and selectivity make it a valuable tool for investigating the cellular consequences of PLK4 inhibition, which include disruption of the cell cycle, induction of apoptosis, and impairment of cancer cell proliferation.[3][4][5] These application notes provide detailed protocols for utilizing this compound to study cell cycle progression and related cellular fates, along with data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows. Aberrant PLK4 expression is linked to tumorigenesis, making it a compelling target in cancer research.[6][7]

Mechanism of Action